

Spectroscopic Profile of Malic Acid 4-Methyl Ester: A Technical Guide

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Compound of Interest		
Compound Name:	Malic acid 4-Me ester	
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This technical guide provides a comprehensive overview of the spectroscopic data for Malic Acid 4-Methyl Ester (also known as 4-methyl malate or (S)-2-Hydroxybutanedioic acid 4-methyl ester), a valuable chemical intermediate in various research and development applications. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from closely related structural analogs. Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of the analytical workflow.

Chemical Structure and Properties

- IUPAC Name: 2-Hydroxy-4-methoxy-4-oxobutanoic acid
- Synonyms: **Malic acid 4-Me ester**, 4-Methyl malate, (S)-2-Hydroxybutanedioic acid 4-methyl ester
- CAS Number: 66178-02-7[1][2]
- Molecular Formula: C₅H₈O₅[1][2]
- Molecular Weight: 148.11 g/mol [1][2]



Spectroscopic Data

While specific, experimentally verified spectra for **Malic Acid 4-Me Ester** are not widely available in public databases, the following tables summarize the expected spectroscopic characteristics. These predictions are derived from the analysis of its chemical structure and comparison with analogous compounds such as malic acid and dimethyl malate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.5	dd	1H	СН-ОН
~3.7	S	3H	O-CH₃
~2.8	dd	1H	CH ₂ (diastereotopic)
~2.7	dd	1H	CH ₂ (diastereotopic)
(broad)	S	1H	ОН
(broad)	S	1H	СООН

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~175	СООН
~171	C=O (ester)
~67	СН-ОН
~52	O-CH₃
~38	CH ₂

Infrared (IR) Spectroscopy



Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)	Intensity	Assignment
3500-3300	Broad	O-H stretch (alcohol)
3300-2500	Very Broad	O-H stretch (carboxylic acid)
~1740	Strong	C=O stretch (ester)
~1710	Strong	C=O stretch (carboxylic acid)
~1200	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
148	[M] ⁺ (Molecular Ion)
131	[M - OH]+
117	[M - OCH ₃] ⁺
103	[M - COOH]+
89	[M - COOCH₃] ⁺
59	[COOCH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of polar, medium molecular weight organic compounds.

NMR Spectroscopy

Sample Preparation:



- Accurately weigh 5-10 mg of Malic Acid 4-Me Ester.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

• Spectrometer: 400 MHz NMR Spectrometer

Nuclei: ¹H and ¹³C

Temperature: 298 K

¹H NMR Parameters:

• Pulse Program: Standard 1D proton

Number of Scans: 16-64

o Relaxation Delay: 1-2 s

Spectral Width: -2 to 12 ppm

• 13C NMR Parameters:

Pulse Program: Standard 1D carbon with proton decoupling

• Number of Scans: 1024-4096

Relaxation Delay: 2-5 s

Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy

Sample Preparation:



• For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the crystalline sample is placed directly on the ATR crystal.

Instrumentation and Parameters:

- Spectrometer: FTIR Spectrometer with an ATR accessory
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- For a volatile compound like a methyl ester, Electron Ionization (EI) is a common technique. Electrospray ionization (ESI) can also be used, particularly with LC-MS, which would likely show the [M+H]+ or [M-H]- ions.

Instrumentation and Parameters:

- Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV

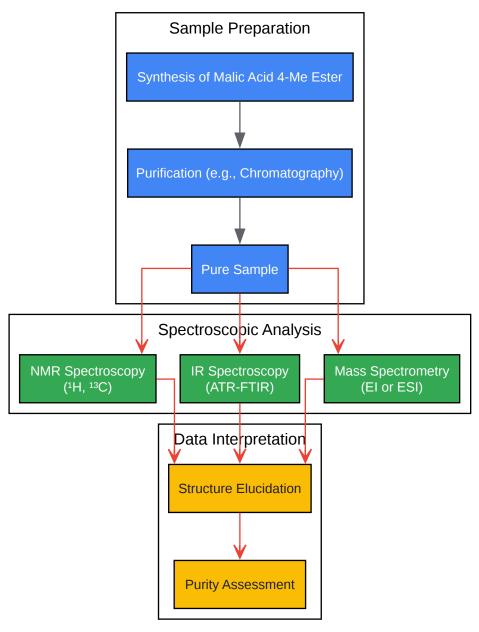


• Mass Range: m/z 40-400

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of **Malic Acid 4-Me Ester**.

Workflow for Spectroscopic Analysis



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Malic Acid 4-Me Ester**.

1H NMR Multiplicity - Neighboring Protons Integration - Proton Ratios Chemical Shift (δ) - Proton Environments 13C NMR Number of Signals - Unique Carbons Chemical Shift (δ) - Carbon Types

NMR Data Interpretation Logic

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Caption: Logical relationship of different NMR parameters in determining the chemical structure.

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References



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